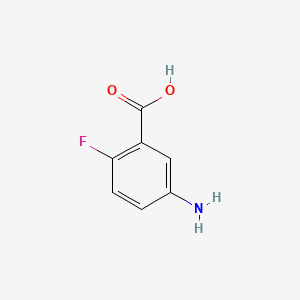

5-Amino-2-fluorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371016 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-33-4 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Amino 2 Fluorobenzoic Acid

Established Synthetic Routes to 5-Amino-2-fluorobenzoic Acid

Synthesis from 4-Fluoroaniline (B128567) Precursors

The initial step involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. google.compatsnap.com This reaction is typically carried out in an aqueous solution of sodium sulfate (B86663), with the reaction temperature maintained at reflux. google.com The molar ratio of 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride is optimized to be in the range of 1:1.0-1.3:2-5 for better yields. google.com The product of this condensation is N-(4-fluorophenyl)-2-(hydroxyimine)acetamide. google.compatsnap.com In a specific example, reacting 11.1g of 4-fluoroaniline with 18.2g of chloral hydrate and 22.3g of hydroxylamine hydrochloride in the presence of concentrated hydrochloric acid yielded 12.6g of the acetamide (B32628) product, corresponding to a yield of 69.3%. google.com

The intermediate, N-(4-fluorophenyl)-2-(hydroxyimine)acetamide, undergoes cyclization in the presence of concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. google.comresearchgate.net This step is crucial for forming the core indole (B1671886) structure. The reaction is typically conducted by adding the acetamide to concentrated sulfuric acid at a controlled temperature, for instance, between 60°C and 70°C, and then heating further to 85-90°C for a short period. google.com Pouring the reaction mixture into crushed ice precipitates the desired product. google.com Using 98% concentrated sulfuric acid, a yield of 89.9% has been reported, while using 95% and 90% concentrated sulfuric acid resulted in yields of 88.3% and 83.3%, respectively. google.com

The final step in this synthetic sequence is the oxidation of 5-fluoro-1H-indole-2,3-dione to this compound. google.com This transformation is achieved using hydrogen peroxide in an alkaline medium, such as a 15-25% solution of sodium hydroxide (B78521) or potassium hydroxide. google.com The molar ratio of the dione (B5365651) to hydrogen peroxide is preferably between 1:2.5 and 1:4.0, with the reaction temperature controlled at 80-90°C. google.com Following the oxidation, the product is purified by recrystallization from xylene. google.com

Synthesis from 2-Methyl-4-fluoronitrobenzene

An alternative synthetic route to this compound starts from 2-methyl-4-fluoronitrobenzene. google.comguidechem.com This method involves a reduction followed by an oxidation step.

Oxidation with Potassium Permanganate (B83412)

The use of potassium permanganate as an oxidizing agent is a known method in the synthesis of aromatic carboxylic acids. While direct reports on the synthesis of this compound using this method are not prevalent, the synthesis of its isomer, 2-Amino-5-fluorobenzoic acid, provides a well-documented example of this strategy. guidechem.comgoogle.com

The process begins with 2-methyl-4-fluoronitrobenzene, which is first reduced to 5-fluoro-2-aminotoluene. guidechem.comgoogle.com This intermediate is then oxidized using potassium permanganate to form the carboxylic acid group. guidechem.com This oxidation reaction is typically conducted under neutral or alkaline conditions. guidechem.comgoogle.com However, the presence of the amino group on the aromatic ring, along with the generation of strong acids during the reaction, can lead to a decrease in the alkalinity of the reaction medium, which may result in lower reaction yields. guidechem.comgoogle.com The crude product obtained after oxidation and acidification is often purified by recrystallization. google.com

Other Reported Synthetic Strategies

Several multi-step synthetic routes for this compound have been reported, starting from different precursors.

Route 1: From m-Fluoroaniline

A four-step synthesis starting from m-fluoroaniline has been detailed. The process involves the protection of the amino group, followed by the introduction and subsequent oxidation of a formyl group, and finally deprotection to yield the target molecule.

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Dibenzylation | Benzyl chloride (2.4–3.0 eq), KI, DMF | N,N-dibenzyl-3-fluoroaniline | 80–85% |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 4-(dibenzylamino)-2-fluorobenzaldehyde | 70–75% |

| 3 | Oxidation | NaClO₂, H₂O₂, Acetone | 4-(dibenzylamino)-2-fluorobenzoic acid | 74.3% |

| 4 | Hydrogenolysis | Pd/C, H₂ (10 atm), 60°C | This compound | 96.7% |

Route 2: From 4-Fluoroaniline

Another reported method begins with 4-fluoroaniline and proceeds through a cyclization intermediate.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Condensation | Chloral hydrate, Hydroxylamine hydrochloride, aq. HCl, 20–25°C | N-(4-fluorophenyl)-2-(hydroxyimine)acetamide |

| 2 | Cyclization | Concentrated H₂SO₄, 90–100°C | 5-fluoro-1H-indole-2,3-dione |

| 3 | Oxidative Cleavage | Alkaline H₂O₂ (15–25% NaOH/KOH), 80–90°C | This compound |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the fluorine atom, the carboxylic acid moiety, and the amino group.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom attached to the benzene (B151609) ring can participate in nucleophilic substitution reactions. In related compounds, such as 5-amino-4-fluoro-2-nitrobenzoic acid, the fluoro group can be displaced by nucleophiles like amines or thiols under specific conditions. smolecule.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the presence of electron-withdrawing groups on the aromatic ring. For instance, the SNAr reaction of fluoro-2-nitrobenzoic acids has been utilized in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones. smolecule.com The reactivity of the fluorine atom is a key feature that allows for the further functionalization of the molecule.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformations, most notably proton transfer and conversion into derivatives like esters and amides.

The carboxylic acid group is, by definition, a proton donor. This reactivity is clearly demonstrated in its interaction with strong bases. A notable example is the reaction of the closely related 2-fluorobenzoic acid with the proton sponge N,N,N',N'-tetramethyl-1,8-napthalenediamine (DMAN). researchgate.net In this case, a proton is transferred from the carboxylic acid to the DMAN molecule, resulting in the formation of an ionic complex. researchgate.net This type of proton transfer reaction is fundamental to the acidic nature of the compound and its ability to form salts and participate in acid-base chemistry. researchgate.net In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups, which represents a form of proton sharing or transfer. nih.gov

Reactions of the Amino Group

The amino group is a versatile functional group that can undergo a variety of chemical reactions, including protection, diazotization, and substitution.

Protection: To prevent unwanted side reactions during synthesis, the amino group is often protected. A common method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form a Boc-protected amine. This protecting group can be removed later under acidic conditions.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles. For example, in the synthesis of a related compound, the diazonium salt of 2-amino-5-fluorobenzoic acid was treated with potassium iodide to introduce an iodine atom onto the aromatic ring.

Other Reactions: The amino group can also participate in nucleophilic substitution reactions and coupling reactions with diazonium salts to form colored azo compounds. It can also be oxidized to quinones using strong oxidizing agents.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields a carbon-nitrogen double bond, resulting in the formation of an imine, commonly known as a Schiff base. byjus.com

The general mechanism involves two key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Dehydration: The resulting hemiaminal (or carbinolamine) intermediate eliminates a molecule of water, often under acidic catalysis, to form the stable imine product. chemistry.coachlibretexts.org

This reaction is fundamental in constructing more complex molecules where a C=N bond is desired. The reactivity of the carbonyl compound and the reaction conditions can be tuned to control the formation of the Schiff base.

Amide and Imine Formation

The bifunctional nature of this compound allows for the selective formation of either amides or imines, depending on the reaction partners and conditions. byjus.com

Imine Formation: As detailed in the previous section, imines (Schiff bases) are synthesized through the condensation of the amino group with aldehydes or ketones. This reaction specifically targets the nucleophilic amino moiety of the molecule. byjus.com

Amide Formation: Amide bonds can be formed by transformations involving either the carboxylic acid or the amino group.

From the Carboxylic Acid Group: The carboxylic acid can be activated and reacted with an amine to form an amide. A common laboratory method involves using coupling agents. For instance, this compound can be coupled with ammonia (B1221849) derivatives using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). This reaction proceeds at room temperature and provides a direct route to primary amides like 5-Amino-2-fluorobenzamide.

From the Amino Group: The amino group can act as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides to form an N-acylated product. This results in an amide bond where the nitrogen of the original amino group is now bonded to a carbonyl carbon.

Table 1: Examples of Amide and Imine Formation Reactions

| Starting Material | Reagent | Functional Group Targeted | Product Type | Example Product |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Amino Group (-NH₂) | Imine (Schiff Base) | 2-Fluoro-5-((E)-benzylideneamino)benzoic acid |

| This compound | Ammonia (NH₃) + HATU/DIPEA | Carboxylic Acid (-COOH) | Amide | 5-Amino-2-fluorobenzamide |

| This compound | Acetyl Chloride (CH₃COCl) | Amino Group (-NH₂) | Amide | 5-Acetamido-2-fluorobenzoic acid |

Derivatization Strategies for this compound

The functional groups of this compound serve as handles for various derivatization strategies, enabling its incorporation into a wide array of molecular scaffolds with potential applications in medicinal and materials chemistry.

Formation of Hydrazide-Hydrazones

Hydrazide-hydrazone derivatives are a significant class of compounds known for their diverse biological activities. mdpi.comsemanticscholar.org The synthesis of these derivatives from this compound is a multi-step process.

Esterification: The carboxylic acid is first converted to its corresponding ester, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This produces methyl 5-amino-2-fluorobenzoate.

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (N₂H₄·H₂O). rjptonline.org The hydrazine displaces the alkoxy group of the ester to form 5-Amino-2-fluorobenzohydrazide. This intermediate contains a highly reactive -CONHNH₂ group. rjptonline.org

Hydrazone Condensation: The terminal -NH₂ group of the hydrazide is condensed with a variety of aldehydes or ketones. This reaction is similar to Schiff base formation and yields the final hydrazide-hydrazone product. mdpi.comnih.gov

This synthetic route allows for the creation of a large library of derivatives by varying the carbonyl compound used in the final step.

Table 2: Synthesis of Hydrazide-Hydrazone Derivatives

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1. Esterification | This compound | Methanol/H₂SO₄ | Methyl 5-amino-2-fluorobenzoate |

| 2. Hydrazide Formation | Methyl 5-amino-2-fluorobenzoate | Hydrazine Hydrate | 5-Amino-2-fluorobenzohydrazide |

| 3. Hydrazone Formation | 5-Amino-2-fluorobenzohydrazide | Substituted Aldehyde (e.g., Benzaldehyde) | (E)-N'-Benzylidene-5-amino-2-fluorobenzohydrazide |

Synthesis of Schiff Base Ligands

Schiff bases derived from this compound are valuable as ligands for the formation of metal complexes. scirp.orgbohrium.com The synthesis involves the direct condensation of the primary amino group of the acid with an aldehyde or ketone. mdpi.com Aromatic aldehydes, particularly those with hydroxyl groups in the ortho position (like salicylaldehyde), are commonly used.

The resulting Schiff base molecule is a multidentate ligand, capable of coordinating to a metal ion through several atoms simultaneously. For example, a ligand derived from salicylaldehyde (B1680747) could coordinate through the phenolic oxygen, the imine nitrogen, and the carboxylate oxygen. The presence of the fluorine atom can also influence the electronic properties and stability of the resulting metal complex. These complexes are of significant interest in coordination chemistry and materials science. researchgate.net

Table 3: Formation of Potential Schiff Base Ligands

| This compound reacts with... | Resulting Schiff Base Ligand | Potential Coordinating Atoms |

|---|---|---|

| Salicylaldehyde | 5-((E)-(2-Hydroxybenzylidene)amino)-2-fluorobenzoic acid | Carboxylate (O,O'), Imine (N), Phenolic (O) |

| Pyridine-2-carbaldehyde | 2-Fluoro-5-((E)-(pyridin-2-ylmethylene)amino)benzoic acid | Carboxylate (O,O'), Imine (N), Pyridyl (N) |

| Acetone | 2-Fluoro-5-(isopropylideneamino)benzoic acid | Carboxylate (O,O'), Imine (N) |

Introduction into Heterocyclic Systems

This compound is a key precursor for the synthesis of various fluorinated heterocyclic compounds. mdpi.com The amino and carboxylic acid groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems. The presence of fluorine in these heterocycles is a desirable feature in medicinal chemistry, as it can enhance metabolic stability and binding affinity. mdpi.com

Examples of heterocyclic systems that can be synthesized include:

Fluoroacridones: Anthranilic acids are known precursors to acridone (B373769) scaffolds. Through reactions involving cyclization, this compound can be used to construct fluoro-substituted acridone derivatives, which are of interest for their potential biological activities. orgsyn.org

Quinazolinones: The reaction of this compound with reagents like formamides or nitriles can lead to the formation of fluorinated quinazolinone derivatives. These structures are prevalent in many pharmacologically active molecules. nih.gov

Benzoxazinones: Intramolecular cyclization, for example by reacting the amino group with phosgene (B1210022) or a similar reagent, can lead to the formation of benzoxazinone (B8607429) rings, which are themselves useful synthetic intermediates.

Table 4: Potential Heterocyclic Scaffolds from this compound

| Starting Material | General Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| This compound | Cyclization with a formic acid equivalent | Fluoro-Quinazolinone |

| This compound | Intermolecular condensation/cyclization | Fluoro-Acridone |

| This compound | Reaction with phosgene equivalent | Fluorinated Isatoic Anhydride (Benzoxazinedione) |

Spectroscopic and Structural Elucidation of 5 Amino 2 Fluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 5-amino-2-fluorobenzoic acid, these methods reveal characteristic vibrations of the amino group, the carboxylic acid group, and the substituted benzene (B151609) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization

The FT-IR spectrum of solid this compound displays a series of absorption bands that correspond to the specific vibrational motions of its constituent atoms. Analysis of these bands allows for the definitive identification of the molecule's functional groups.

The interpretation of the FT-IR spectrum is based on the assignment of observed frequencies to specific molecular vibrations. Key functional groups such as the amino (-NH₂), carboxylic acid (-COOH), and the fluoro-substituted aromatic ring have distinct absorption regions.

Amino Group (NH₂) Vibrations: The NH₂ group is characterized by its stretching and bending vibrations. The asymmetric and symmetric stretching modes are typically observed in the 3400-3200 cm⁻¹ region. For this compound, a strong band observed at 3486 cm⁻¹ is assigned to the NH₂ asymmetric stretching mode, while the symmetric stretching mode appears at 3387 cm⁻¹. The scissoring mode of the NH₂ group is identified by a band at 1634 cm⁻¹.

Carboxylic Acid (COOH) Vibrations: The carboxylic acid group gives rise to several characteristic bands. The hydroxyl (-OH) stretching vibration is typically a very broad band due to hydrogen bonding, observed here centered around 3077 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense bands in the spectrum, appearing at 1686 cm⁻¹. The in-plane OH bending and C-O stretching vibrations are also identified at 1445 cm⁻¹ and 1240 cm⁻¹, respectively.

Aromatic Ring and C-F Vibrations: The aromatic C-H stretching vibrations are observed at 3121 cm⁻¹. The C-C stretching vibrations within the benzene ring appear in the 1600-1400 cm⁻¹ region, with a notable band at 1522 cm⁻¹. The C-F stretching vibration is assigned to a strong band at 1281 cm⁻¹.

The following table summarizes the key FT-IR absorption bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3486 | ν(NH₂) | Asymmetric Stretch |

| 3387 | ν(NH₂) | Symmetric Stretch |

| 3121 | ν(C-H) | Aromatic Stretch |

| 3077 | ν(O-H) | Hydroxyl Stretch |

| 1686 | ν(C=O) | Carbonyl Stretch |

| 1634 | δ(NH₂) | Scissoring |

| 1522 | ν(C-C) | Ring Stretch |

| 1445 | δ(O-H) | In-plane Bend |

| 1281 | ν(C-F) | Stretch |

| 1240 | ν(C-O) | Stretch |

ν = stretching, δ = bending/scissoring

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound confirms the presence of the key functional groups and provides further detail on the skeletal vibrations of the aromatic ring.

Key assignments in the Raman spectrum include the NH₂ stretching vibrations, observed at 3485 cm⁻¹ (asymmetric) and 3385 cm⁻¹ (symmetric). The characteristic C=O stretch of the carboxylic acid is found at 1685 cm⁻¹. Aromatic ring stretching vibrations are prominent, with a significant band appearing at 1618 cm⁻¹. The C-F stretching vibration is also observed at 1280 cm⁻¹.

The table below details the significant Raman shifts and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3485 | ν(NH₂) | Asymmetric Stretch |

| 3385 | ν(NH₂) | Symmetric Stretch |

| 3075 | ν(O-H) | Hydroxyl Stretch |

| 1685 | ν(C=O) | Carbonyl Stretch |

| 1618 | ν(C-C) | Ring Stretch |

| 1280 | ν(C-F) | Stretch |

ν = stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. In a DMSO-d₆ solvent, the spectrum shows distinct signals for the carboxylic acid proton, the amino protons, and the three aromatic protons.

The carboxylic acid proton appears as a broad singlet far downfield, a characteristic feature due to its acidic nature. The two protons of the amino group also typically appear as a broad singlet. The three protons on the aromatic ring are in distinct chemical environments and exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom.

The following table summarizes the observed chemical shifts and multiplicities for the protons in this compound. researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (variable) | Broad Singlet | 1H | -COOH |

| ~7.25 | Doublet of doublets | 1H | Aromatic H (H-6) |

| ~7.05 | Doublet of doublets | 1H | Aromatic H (H-3) |

| ~6.80 | Triplet of doublets | 1H | Aromatic H (H-4) |

| ~5.5 (variable) | Broad Singlet | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on typical substituent effects and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The chemical shifts are influenced by the attached functional groups (-COOH, -F, -NH₂). The carbon attached to the fluorine atom will also exhibit splitting due to C-F coupling.

The spectrum, recorded in DMSO-d₆, shows the carbonyl carbon of the carboxylic acid at the lowest field (~169 ppm). The carbon atom directly bonded to the fluorine (C-2) appears at a characteristically high chemical shift and shows a large coupling constant with the fluorine atom. The other aromatic carbons appear in the typical range of 110-150 ppm. researchgate.net

The table below presents the chemical shifts for the carbon atoms of this compound. researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| 169.28 | C=O (Carboxylic Acid) |

| 157.54 | C-F |

| 149.66 | C-NH₂ |

| 138.55 | Aromatic C |

| 130.64 | Aromatic C |

| ~115-120 | Aromatic C |

| ~110-115 | Aromatic C |

Note: Specific assignments for all aromatic carbons require more detailed 2D NMR experiments, but the provided data confirms the presence of the distinct carbon environments.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for probing the local electronic environment of the fluorine atom in fluorinated organic molecules. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, making it an excellent probe for structural and conformational analysis.

In studies of related fluorobenzoic acids, the position of the fluorine atom on the benzene ring significantly influences the ¹⁹F NMR chemical shift. For instance, the chemical shift for the free form of 2-fluorobenzoic acid, an isomer of the title compound, has been recorded at 6.0 ppm when referenced to 20 mM sodium fluoride. nih.gov This value is sensitive to the ionization state of the carboxyl group and can shift upon binding to other molecules, such as enzymes. nih.gov For a derivative, 5-Amino-2-fluoro-4-methyl-benzoic acid methyl ester, ¹⁹F NMR data is also utilized for characterization. chemicalbook.com These findings indicate that the ¹⁹F NMR spectrum of this compound would be expected to show a distinct resonance, the precise chemical shift of which would be characteristic of the electronic effects of the ortho-fluorine and para-amino substituents.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. The empirical formula for this compound is C₇H₆FNO₂, corresponding to a molecular weight of approximately 155.13 g/mol . sigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 155. Analysis of related compounds, such as 2-amino-5-chlorobenzoic acid, shows characteristic fragmentation patterns involving the loss of small molecules like water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nist.gov A similar fragmentation pathway for this compound would likely involve the initial loss of OH (to m/z 138) followed by the loss of CO (to m/z 110), providing a structural fingerprint for identification and purity verification.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure determination for this compound is not detailed in the available literature, a comprehensive X-ray diffraction analysis of its isomer, 2-Amino-5-fluorobenzoic acid, provides a robust model for understanding the solid-state characteristics of this class of compounds. nih.govresearchgate.net

Crystal System and Space Group Determination

The crystal structure of 2-Amino-5-fluorobenzoic acid has been resolved, revealing its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.govresearchgate.net The specific space group was determined to be P2₁/c, a common centrosymmetric space group for organic molecules. researchgate.net

Interactive Table: Crystal Data for 2-Amino-5-fluorobenzoic Acid

| Parameter | Value |

| Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (ų) | 689.58 (5) |

| Z | 4 |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are the dominant intermolecular forces governing the supramolecular assembly of 2-Amino-5-fluorobenzoic acid in the solid state. nih.govresearchgate.net The crystal structure is characterized by a rich network of these interactions:

An intramolecular N−H···O hydrogen bond exists between the amino group and the carbonyl oxygen of the adjacent carboxylic acid group, which results in the formation of a stable six-membered ring, denoted as an S(6) graph-set motif. nih.govnih.gov

In the crystal lattice, molecules form inversion dimers through pairs of strong O−H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This interaction creates a characteristic R²₂(8) ring motif. nih.govnih.gov

These multiple hydrogen bonding interactions create a robust and well-defined supramolecular architecture. rsc.orgnih.gov

Planarity and Conformational Analysis

The molecular structure of 2-Amino-5-fluorobenzoic acid is nearly planar. researchgate.netnih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the molecule is a mere 0.015 Å. nih.govnih.gov This planarity is enforced by the sp² hybridization of the benzene ring atoms and is further stabilized by the intramolecular N−H···O hydrogen bond, which restricts the rotation of the amino and carboxylic acid substituents relative to the ring.

π–π Stacking Interactions

In addition to hydrogen bonding, π–π stacking interactions contribute to the stabilization of the crystal structure of 2-Amino-5-fluorobenzoic acid. researchgate.netnih.gov These non-covalent interactions occur between the electron-rich aromatic rings of adjacent molecules. wikipedia.org In the crystal packing, these aromatic rings arrange in a parallel-displaced fashion, with a measured centroid-to-centroid distance of 3.5570 (11) Å. nih.govnih.gov This distance is well within the typical range for stabilizing π–π stacking, indicating a significant cohesive interaction that helps to organize the molecules into a layered structure.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in understanding the fundamental properties of 5-Amino-2-fluorobenzoic acid.

The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional conformation. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The optimized geometry reveals that the molecule is nearly planar. researchgate.netnih.gov An important feature identified through these calculations is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring structure known as an S(6) ring. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Atom Pair/Group | Value |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.366 |

| C-N | 1.407 | |

| C=O | 1.221 | |

| C-O | 1.354 | |

| C-C (aromatic) | 1.385 - 1.405 | |

| Bond Angles (°) | C-C-F | 119.5 |

| C-C-N | 121.8 | |

| C-C=O | 123.4 | |

| O=C-O | 121.7 | |

| Dihedral Angles (°) | C-C-C=O | 179.8 |

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound and its halogenated analogs, these energy gaps have been calculated to predict their biological activity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Halogenated Aminobenzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-5-fluoro benzoic acid | -5.98 | -1.02 | 4.96 |

| 2-amino-5-chloro benzoic acid | -6.15 | -1.21 | 4.94 |

Data derived from studies using Gaussian 03 software. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been utilized to explore the potential biological activity of compounds structurally similar to this compound. For instance, a study on the related compound, 2-amino-5-bromo benzoic acid, investigated its interaction with the protein tyrosine kinase (PDB ID: 3LQ8). nih.gov Such simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. These interactions are fundamental to the mechanism of action of many drugs.

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in ranking potential drug candidates and understanding their specificity towards a particular biological target. conicet.gov.ar The binding efficacy of para-aminobenzoic acid derivatives with serum proteins has been shown to range from 40 to 60%, indicating that these types of compounds can be effectively transported in the bloodstream. conicet.gov.ar

Computational Studies on Tautomerism and Isomerism

Theoretical and computational chemistry provides powerful tools for investigating the structural nuances of molecules like this compound, particularly in the study of tautomerism and isomerism. Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For this compound, potential tautomeric forms can arise from proton migration between the carboxylic acid group and the amino group, or between the carboxylic acid's hydroxyl and carbonyl groups, leading to zwitterionic or enol-imine forms.

Computational methods, especially Density Functional Theory (DFT), are widely employed to predict the most stable tautomers of a molecule. These studies calculate the Gibbs free energy of various possible structures; the form with the lowest energy is considered the most stable and therefore the most abundant. For instance, computational analyses on analogous compounds, such as 2-amino-5-bromobenzoic acid, have been conducted using DFT at the B3LYP level with a 6-31G* basis set to investigate its tautomeric forms. dergipark.org.tr Such studies examine multiple potential tautomers, including conformational isomers (e.g., Cis-Trans) of those tautomers, to determine their relative stabilities. dergipark.org.tr

The stability of tautomers can be significantly influenced by their environment. Computational models can account for this by performing calculations in both the gas phase (simulating an isolated molecule) and in solution (often using models like the Onsager solvation model). researchgate.net Studies on similar fluorinated compounds like 5-fluorocytosine have shown that the predominant tautomer can differ between the gas phase and an aqueous phase. researchgate.net In the gas phase, an enol-amino form was found to be more stable, while the keto-amino form predominated in aqueous solutions. researchgate.net These investigations reveal that the enthalpic term, rather than entropy, is the dominant factor in determining tautomeric equilibria. researchgate.net

While specific, detailed tautomeric studies on this compound are not extensively documented in the provided literature, the methodologies applied to structurally similar molecules offer a clear framework for how such an investigation would proceed. The relative energies of potential tautomers would be calculated to predict their equilibrium distribution.

| Computational Method | Application in Tautomerism Studies | Key Findings on Analogous Compounds |

| Density Functional Theory (DFT) | Calculation of structural properties and energies of tautomers and isomers. dergipark.org.tr | Used to identify the most stable tautomeric forms of substituted benzoic acids. dergipark.org.tr |

| B3LYP/6-31G* | A specific DFT functional and basis set used for quantum chemical calculations. dergipark.org.tr | Applied to investigate the structural and molecular orbital properties of 2-amino-5-bromobenzoic acid tautomers. dergipark.org.tr |

| Onsager Solvation Model | Simulates the effect of a solvent (e.g., water) on molecular stability. researchgate.net | Revealed that the most stable tautomer of 5-fluorocytosine changes from the gas phase to an aqueous phase. researchgate.net |

| Gibbs Free Energy Calculation | Determines the thermodynamic stability of different isomers. mdpi.com | The tautomer with the lowest Gibbs free energy is the most stable and abundant form. mdpi.com |

In Silico Reaction Screening and Mechanism Prediction

In silico reaction screening and mechanism prediction represent a frontier in computational chemistry, enabling the rapid discovery and development of novel chemical reactions before they are attempted in a laboratory. This approach uses quantum chemical calculations to test the viability of numerous potential reactions, saving significant time and resources. drugtargetreview.com

One prominent method used for this purpose is the Artificial Force Induced Reaction (AFIR) method. drugtargetreview.com This technique computationally simulates the interaction of potential reactants to predict whether a reaction is likely to occur and what products might be formed. drugtargetreview.com For example, researchers have used this strategy to explore a wide range of three-component reactions. In one study, the reaction of a difluorocarbene molecule with various pairs of small molecules was simulated to identify viable ring-forming (cyclization) reactions. drugtargetreview.com This type of screening can quickly narrow down a vast number of possibilities to a few promising candidates for experimental validation. drugtargetreview.com

The application of such in silico screening to this compound could involve computationally reacting it with a library of different reagents to predict potential products. For instance, the amino and carboxylic acid groups on the molecule, along with the fluorine substituent, offer multiple sites for reactivity. Computational models could predict the outcomes of reactions such as acylations, esterifications, or nucleophilic substitutions. smolecule.com

Beyond simply predicting products, these computational methods can elucidate the entire reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted to products. This detailed mechanistic insight is crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and selectivity. For example, after an in silico screening predicted a viable reaction, further computational analysis identified a more suitable nitrogen source as a reactant, which ultimately led to the successful synthesis of the desired product in the lab. drugtargetreview.com This demonstrates the power of computational prediction to not only identify new reactions but also to guide their practical development. drugtargetreview.com

| Computational Technique | Purpose | Example Application |

| In Silico Reaction Screening | Computationally testing the viability of numerous potential chemical reactions. drugtargetreview.com | Developing a suite of 48 reactions that produce potentially useful compounds for drug development. drugtargetreview.com |

| Artificial Force Induced Reaction (AFIR) | A specific method to simulate the interaction between reactant molecules to find reaction pathways. drugtargetreview.com | Simulating reactions of difluorocarbene with various molecules to discover new ring-forming reactions. drugtargetreview.com |

| Quantum Chemical Calculations | Used to determine the energies and structures of molecules, transition states, and products. drugtargetreview.com | Discovering a reaction to selectively add two fluorine atoms to a specific position on an N-heterocycle. drugtargetreview.com |

| Mechanism Prediction | Elucidating the step-by-step pathway of a chemical reaction, including intermediates and transition states. | Guiding the selection of optimal reactants and conditions to achieve a successful synthesis. drugtargetreview.com |

Applications and Advanced Research Directions

Role in Pharmaceutical and Medicinal Chemistry Research

5-Amino-2-fluorobenzoic acid is a versatile aromatic compound that serves as a valuable building block in pharmaceutical and medicinal chemistry. Its unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom, provides multiple points for chemical modification, making it a key intermediate in the synthesis of diverse, biologically active molecules.

The chemical architecture of this compound makes it an ideal scaffold for developing novel therapeutic agents. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These new compounds can then be screened for specific biological activities. Researchers utilize this scaffold to design and synthesize targeted therapies for a range of diseases. chemimpex.com

Derivatives of aminobenzoic acids are a subject of significant interest in oncology research. The functionalization of drugs with amino acid moieties can lead to improved delivery to target tissues and a reduction in toxicity. mdpi.com While research is ongoing, the core structure of this compound is used to construct more complex molecules that have shown antiproliferative properties. For instance, Betti base derivatives, which can be synthesized from related amino acid compounds, have been tested as antitumor agents. mdpi.com The incorporation of this scaffold into novel chemical entities is a strategy employed to discover new compounds with potential anticancer activity. mdpi.comresearchgate.net

Table 1: Examples of Compound Classes with Anticancer Potential Derived from Amino Acid Scaffolds

| Derivative Class | Core Scaffold Component | Reported Biological Activity |

| Betti Bases | Aminobenzylnaphthols | Antitumor Properties mdpi.com |

| L-valine Derivatives | Boroxazolidones | Significant Cytotoxic Effects mdpi.com |

| 2-Aminobenzothiazoles | Aminobenzoic Acid Precursors | Antiproliferative Effects researchgate.net |

The search for new antimicrobial agents is a critical area of pharmaceutical research. Heterocyclic compounds derived from aminobenzoic acid precursors have demonstrated notable antimicrobial activity. For example, 2-aminobenzothiazoles are associated with a broad spectrum of pharmacological activities, including antibacterial effects. researchgate.net Similarly, Schiff base ligands and their metal complexes, which can be synthesized from amino acid derivatives, have been tested against bacterial strains like Escherichia coli and Staphylococcus aureus, with the metal complexes often showing enhanced activity compared to the ligand alone. researchgate.net Research into derivatives of 5-aminoorotic acid has also shown that certain substitutions can confer antibacterial properties. nih.gov These findings underscore the potential of using this compound as a foundational structure for the development of new antibacterial and antifungal drugs.

This compound and its isomers are utilized in biochemical research to investigate enzyme inhibition and receptor binding. chemimpex.com The fluorinated aromatic structure is a key feature in the design of specific enzyme inhibitors. For instance, studies on fluoroaromatic inhibitors of Carbonic Anhydrase II have demonstrated how the presence of fluorine can enhance the binding interaction between the inhibitor and the enzyme. researchgate.net Introducing a strong electron-withdrawing group like fluorine can increase the binding affinity of a compound to the active site of an enzyme, making it a more efficient and tightly binding inhibitor. researchgate.net This principle is applied in the rational design of drugs that target specific enzymes involved in disease pathways.

The strategic placement of a fluorine atom on a drug molecule can substantially enhance its binding affinity and selectivity for its biological target. researchgate.netnih.gov Fluorine can modulate intermolecular forces, such as hydrophobic and dipolar interactions, within a protein's binding pocket. nih.gov The polar C-F bond can create favorable dipolar interactions, leading to enhanced affinity. nih.gov Numerous studies have documented that the introduction of a single fluorine atom or a trifluoromethyl group into a therapeutic molecule significantly increases its binding affinity to target proteins and enzymes. researchgate.net This enhanced affinity often translates to greater potency and efficacy of the drug candidate.

Table 2: Effects of Fluorine Substitution on Pharmacological Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong and stable, making it resistant to metabolic cleavage by enzymes. researchgate.net |

| Membrane Permeability | Enhanced | Fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes. researchgate.netnih.gov |

| Binding Affinity | Increased | Fluorine can engage in favorable dipolar and hydrophobic interactions within the target's binding site. researchgate.netnih.gov |

| Target Selectivity | Can be improved | Subtle changes in molecular shape and electronics due to fluorine can lead to preferential binding to one target over another. nih.gov |

Influence of Fluorine on Pharmacological Profiles

Modulation of Biological Pathways

One of the most well-documented roles of aminofluorobenzoic acid isomers, specifically 2-amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid or 5-FAA), is the modulation of metabolic pathways. This compound functions as a potent antimetabolite in the tryptophan biosynthesis pathway, particularly in microorganisms like the yeast Saccharomyces cerevisiae. caymanchem.comchemicalbook.comnih.gov

As an analog of anthranilic acid, an early intermediate in tryptophan synthesis, 5-FAA is recognized and processed by the enzymes of this pathway. nih.govresearchgate.net However, its incorporation leads to the production of a toxic downstream product, 5-fluorotryptophan (B555192). chemicalbook.comresearchgate.net This fluorinated analog is then incorporated into proteins in place of tryptophan, leading to dysfunctional proteins and ultimately, cell death. researchgate.net This targeted interference makes the compound a highly specific tool for modulating the tryptophan pathway, enabling researchers to study its function and regulation.

Applications in Biochemistry and Molecular Biology

The unique biochemical activity of this compound has rendered it an invaluable tool in molecular biology and genetics.

The primary application in this domain is its use as a counterselection agent for the TRP1 gene, a common auxotrophic marker in S. cerevisiae. caymanchem.comnih.govchemdad.com In yeast genetics, researchers often need to select for cells that have lost a specific gene or plasmid. Counterselection is a method that allows only these desired "loss" mutants to survive.

The toxicity of 5-FAA in cells with a functional tryptophan pathway (TRP+ cells) is the basis for this technique. caymanchem.comchemicalbook.com TRP+ cells, which possess a functional TRP1 gene product (Phosphoribosylanthranilate isomerase) and other necessary enzymes, convert 5-FAA to the toxic 5-fluorotryptophan and are killed. nih.govresearchgate.net Conversely, cells that are auxotrophic for tryptophan (trp1 mutants) or have mutations in other pathway genes (trp3, trp4, or trp5) cannot metabolize the compound and are therefore resistant to its effects. nih.govresearchgate.net By plating a mixed population of cells on a medium containing 5-FAA, only the trp mutants will survive, allowing for their effective selection. caymanchem.com This technique is routinely used for procedures such as plasmid shuffling, gene deletion, and linkage analysis. nih.gov

| Application | Organism | Genetic Marker | Principle of Action | Research Use |

| Counterselection | Saccharomyces cerevisiae | TRP1 | Cells with a functional TRP1 gene metabolize 5-FAA to a toxic compound, leading to cell death. trp1 mutants survive. nih.govresearchgate.net | Plasmid loss selection, gene deletion, genetic linkage studies. nih.gov |

| Auxotroph Selection | Saccharomyces cerevisiae | TRP1, TRP3, TRP4, TRP5 | Selection for novel tryptophan auxotrophs that are resistant to 5-FAA toxicity. chemicalbook.comnih.gov | Mutant screening, pathway analysis. |

The function of this compound's isomer as a pathway-specific antimetabolite makes it a valuable probe for studying the enzymes involved in tryptophan biosynthesis. Its ability to interact with enzymes such as Anthranilate Synthase and Tryptophan Synthase allows researchers to investigate their substrate specificity and catalytic mechanisms. nih.gov The resistance or sensitivity of cells to the compound can be correlated with the activity of these enzymes, providing insights into their function and inhibition. Furthermore, its use in selecting for auxotrophic mutants facilitates the isolation of strains with specific enzyme deficiencies, which are critical for detailed genetic and biochemical characterization of the pathway. chemicalbook.comnih.gov

Contribution to Materials Science and Specialty Chemicals

Beyond its biological applications, the chemical structure of this compound—possessing an aromatic ring, an amine group, and a carboxylic acid group—makes it a versatile building block for specialty chemicals and advanced materials.

Aminobenzoic acids are foundational monomers for the synthesis of aromatic polyamides and other high-performance polymers. The presence of both an amine (-NH2) and a carboxylic acid (-COOH) functional group on the same molecule allows it to undergo self-condensation or to be copolymerized with other monomers to create robust polymer chains. The incorporation of a fluorine atom into the aromatic ring is known to impart desirable properties to polymers, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. While specific large-scale polymers based on this compound are not widely commercialized, its structure is analogous to other fluorinated monomers used to create advanced materials such as specialized polyamides or liquid crystal polymers for electronic and aerospace applications.

Emerging Research Areas

Current research continues to uncover new applications for aminofluorobenzoic acids, particularly in medicinal chemistry and drug discovery. The isomer 2-amino-5-fluorobenzoic acid serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. chemicalbook.com A notable example is its use in the synthesis of 2-styrylquinazolin-4(3H)-ones. sigmaaldrich.com Research has shown that compounds from this class can act as antimitotic agents, inhibiting the polymerization of tubulin, a crucial process for cell division. sigmaaldrich.com This activity makes them promising candidates for the development of novel anticancer drugs. chemicalbook.comchemdad.com The broader class of anthranilic acid derivatives is also explored for creating anti-inflammatory and other bioactive agents, indicating a sustained interest in these fluorinated building blocks for future pharmaceutical development. orgsyn.org

Sustainable Production Methodologies (e.g., Biosynthesis)

The chemical industry is increasingly shifting towards green and sustainable production methods to reduce reliance on non-renewable petroleum-based resources and minimize environmental pollution. researchgate.net Biosynthesis, which utilizes microorganisms or their enzymes, presents a promising and environmentally friendly alternative to the traditional chemical synthesis of aminobenzoic acid (ABA) and its derivatives. researchgate.netmdpi.com

Traditional chemical routes for producing compounds like aminobenzoic acid often involve multiple steps, harsh reaction conditions such as high temperature and pressure, and the use of heavy metal catalysts. mdpi.com In contrast, biosynthesis can be achieved from simple, renewable carbon sources like glucose. mdpi.com The synthesis of ABA isomers, ortho- and para-aminobenzoic acid, originates from the shikimate pathway, a central metabolic route in bacteria, fungi, and plants. mdpi.com This pathway begins with glucose and, through a series of enzymatic conversions, produces key intermediates like chorismate, which is a direct precursor to ortho- and para-aminobenzoic acid. mdpi.com

While direct biosynthesis of this compound is not yet established, the principles of synthetic biology and metabolic engineering could pave the way for its future sustainable production. By engineering microbial strains with novel enzymatic pathways, it may become feasible to incorporate fluorine atoms onto the aminobenzoic acid scaffold, thereby creating a bio-based route for this and other fluorinated aromatic compounds. The development of such green methodologies is a key focus of modern chemical research, aiming to provide sustainable alternatives for producing valuable chemical building blocks. researchgate.netmdpi.com

Environmental Fate and Degradation Studies of Related Compounds

Understanding the environmental impact of chemical compounds is crucial. While specific degradation studies on this compound are limited, research on structurally similar compounds, particularly para-aminobenzoic acid (PABA), provides valuable insights into its potential environmental behavior.

PABA is considered to be readily biodegradable. carlroth.com However, the increased use of such compounds in products like sunscreens has prompted research into effective degradation methods to mitigate their potential ecological impact. nih.gov Advanced Oxidation Processes (AOPs) have proven effective for the removal of PABA from aqueous environments. These methods utilize highly reactive radicals, such as hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, to break down the organic molecule into simpler, less harmful substances like carbon dioxide and water. nih.gov

Bacterial degradation is another key pathway for the removal of aminobenzoates from the environment. Studies have identified bacterial strains, such as Burkholderia cepacia and Ralstonia paucula, that are capable of growing on and mineralizing 4-aminobenzoate. oup.com The efficiency of these degradation processes can be influenced by various environmental factors, including pH and the presence of other organic matter or inorganic anions, which can either enhance or inhibit the degradation rate. nih.govascelibrary.org

Degradation Methods for para-Aminobenzoic Acid (PABA)

| Degradation Method | Key Reagents/Conditions | Mechanism | Efficiency | Reference |

|---|---|---|---|---|

| Advanced Oxidation (AOP) | UV / Persulfate (PS) / Fe(2+) | Generation of hydroxyl (HO•) and sulfate (SO₄•⁻) radicals that oxidize PABA. | >99% degradation into CO₂ and H₂O. | nih.gov |

| Advanced Oxidation (AOP) | Zero-Valent Iron (ZVI) / Persulfate (PS) | ZVI activates persulfate to produce sulfate radicals for PABA degradation. | ~100% degradation within 50 minutes under optimal pH. | ascelibrary.org |

| Biodegradation | Bacterial strains (e.g., Burkholderia cepacia) | Enzymatic pathways within microorganisms mineralize the compound. | Effective for using PABA as a growth substrate. | oup.com |

| Photodegradation | Oxygen (O₂) | Oxidation mediated by O₂ via hydrogen abstraction and decarboxylation. | Occurs naturally, contributing to environmental breakdown. | wikipedia.org |

Fluorination Strategies in Drug Discovery (Late-stage fluorination, C-H bond functionalization)

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. rsc.orgnih.gov Fluorine can modulate a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to its target protein. rsc.orgresearchgate.net Consequently, advanced methods for introducing fluorine into complex organic structures are of significant interest.

Late-Stage Fluorination

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom or a fluorine-containing group at a late step in a synthetic sequence. rsc.org This approach is highly valuable in drug discovery as it allows for the rapid diversification of drug candidates that already possess known biological activity, potentially leading to new leads with improved properties. rsc.org It avoids the need to develop a new synthetic route from scratch for each fluorinated analog. LSF is particularly crucial in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, where the short-lived fluorine-18 (B77423) isotope must be incorporated quickly and efficiently just before use. nih.gov

C-H Bond Functionalization

Among the most powerful strategies for LSF is the direct fluorination of carbon-hydrogen (C-H) bonds. C-H functionalization (or activation) is an atom-economical approach that circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes. rsc.orgrsc.org Significant progress has been made in developing transition-metal-catalyzed methods, with palladium being a prominent catalyst for these transformations. scispace.comnih.gov These reactions often employ directing groups within the substrate to control the regioselectivity of the fluorination, ensuring the fluorine atom is installed at a specific position. rsc.orgnih.gov

The fluorinating agents used in these reactions are typically electrophilic N-F reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are easier and safer to handle than traditional fluorinating agents. scispace.com In addition to metal-catalyzed methods, strategies involving radical intermediates have emerged as a complementary approach for fluorinating C-H bonds, particularly at unactivated sites. scispace.comnih.gov

Key Fluorination Strategies in Organic Synthesis

| Strategy | Description | Key Features | Common Catalysts/Reagents | Reference |

|---|---|---|---|---|

| Late-Stage Fluorination | Introduction of fluorine into a complex molecule near the end of its synthesis. | Enables rapid creation of analog libraries; essential for PET imaging with ¹⁸F. | Varies; depends on the specific transformation. | rsc.orgnih.gov |

| Transition Metal-Catalyzed C-H Fluorination | Direct replacement of a C-H bond with a C-F bond using a metal catalyst. | High regioselectivity often achieved with directing groups; avoids pre-functionalization. | Palladium (Pd), Silver (Ag); Electrophilic N-F reagents (NFSI, Selectfluor). | rsc.orgnih.gov |

| Radical C-H Fluorination | Fluorination proceeding through a carbon-centered radical intermediate. | Complementary to metal-catalyzed methods; useful for undirected C(sp³)–H fluorination. | Manganese (Mn); Electrophilic N-F reagents. | scispace.comnih.gov |

Ligand Design for Metallodrugs and Metal Complexes

Metallodrugs, which are metal-containing compounds used for therapeutic purposes, represent a significant area of medicinal chemistry. The biological activity and pharmacological profile of a metallodrug are critically dependent on the nature of the organic molecules, or ligands, that are coordinated to the central metal ion. unipd.it The design of these ligands is therefore a key strategy for optimizing the efficacy and reducing the side effects of metal-based therapies. nih.gov

The incorporation of fluorine into the structure of a ligand can impart beneficial physicochemical and biological properties to the resulting metal complex. nih.gov Fluorination can enhance the stability of the complex, modulate its solubility and bioavailability, and influence its interaction with biological targets. For instance, studies on cobalt and iridium complexes have shown that fluorinated ligands can lead to metallodrugs with potent anticancer activity, sometimes exhibiting selectivity for specific cancer cell lines. nih.gov

This compound is an attractive candidate for ligand design in this context. It possesses two key functional groups capable of coordinating to a metal center: the amino group (-NH₂) and the carboxylic acid group (-COOH). This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The presence of the fluorine atom can further refine the electronic properties and biological activity of the final metallodrug. The development of novel transition metal complexes featuring fluorinated ligands like this compound is a promising direction for creating the next generation of targeted and effective metallodrugs. unipd.itnih.gov

Future Perspectives and Challenges in 5 Amino 2 Fluorobenzoic Acid Research

Development of Novel and Efficient Synthetic Routes

The development of new and improved methods for synthesizing 5-Amino-2-fluorobenzoic acid and its derivatives is a primary focus of ongoing research. While several synthetic routes exist, the quest for more efficient, cost-effective, and environmentally friendly processes continues.

One established method involves the nitration of 2-fluorobenzoic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. Another approach starts with 4-fluoroaniline (B128567), which undergoes a series of reactions including condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, cyclization, and subsequent oxidation to yield the final product. google.com This latter method is considered advantageous for its use of readily available and inexpensive raw materials, mild reaction conditions, and a simple, safe operational process, making it suitable for industrial-scale production. google.com

Challenges in synthesis often revolve around achieving high yields and purity while avoiding the formation of unwanted isomers. For instance, the nitration of 3-fluorobenzoic acid ester can lead to the formation of 3-fluoro-2-nitrobenzoic acid ester as a byproduct, which is difficult to separate from the desired 5-fluoro-2-nitrobenzoic acid ester. google.com Future research will likely focus on developing more regioselective reactions and employing advanced purification techniques to overcome these hurdles. The use of palladium catalysis has shown promise in improving yield and selectivity in related syntheses.

| Starting Material | Key Reagents/Steps | Advantages | Challenges | Reference(s) |

| 2-Fluorobenzoic Acid | Nitration (HNO₃/H₂SO₄), Catalytic Hydrogenation (Pd/C, H₂) | Direct route | Potential for isomer formation | |

| 4-Fluoroaniline | Condensation (chloral hydrate, hydroxylamine hydrochloride), Cyclization (conc. H₂SO₄), Oxidation (H₂O₂) | Inexpensive raw materials, mild conditions, safe process | Multi-step process | google.com |

| m-Fluoroaniline | Dibenzylation, Vilsmeier-Haack Formylation, Oxidation, Hydrogenolysis | High overall yield | Multiple steps involving protecting groups | |

| 2-Nitrobenzoic Acid | Meldrum's acid homologation, Coupling with aminophenol, Reaction with DMF-DMA, Reduction and cyclization | Unclear impact of unprotected aminophenol | Yields not provided for all steps | acs.org |

Exploration of Broader Biological Activities and Therapeutic Potential

This compound and its derivatives have shown promise in various biological applications, particularly in medicinal chemistry. The presence of the fluorine atom can enhance biological activity and selectivity.

The compound serves as a crucial precursor for the synthesis of various therapeutic agents. google.com For instance, it is a key intermediate in the production of drugs, herbicides, plant growth regulators, and quinoline-based fungicides. google.com Derivatives of this compound have been investigated for their potential as antiviral agents against HIV and herpes viruses, as well as for the treatment of diabetes, cancer, and neurodegenerative diseases like Alzheimer's and Parkinson's. google.com

Research has demonstrated the antimicrobial properties of related compounds, with some showing efficacy against Mycobacterium tuberculosis. nih.gov Specifically, 2-amino-5-fluorobenzoic acid (5-FABA) exhibited a minimum inhibitory concentration (MIC) of 5 µM against Mtb in the absence of tryptophan. nih.gov The exploration of hydrazone derivatives, which can be synthesized from aminobenzoic acids, has also revealed a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov

Future research will likely focus on synthesizing and screening a wider range of derivatives to identify compounds with enhanced potency and specificity for various therapeutic targets.

| Biological Activity | Compound/Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

| Antimicrobial | 2-amino-5-fluorobenzoic acid (5-FABA) | Tuberculosis | MIC of 5 µM against Mtb | nih.gov |

| Antiviral | Quinoline derivatives | HIV, Herpes | Precursor for antiviral agents | google.com |

| Anticancer | Quinoline derivatives | Cancer | Precursor for anticancer agents | google.com |

| Neuroprotective | Triazoloquinolinone derivatives | Neurodegenerative diseases | Precursor for neuroprotective agents | google.com |

| Antifungal | 2-Amino-5-fluoro-4-hydroxybenzoic acid | Agriculture | Potential as a fungicide | smolecule.com |

In-depth Mechanistic Studies of Biological Interactions

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design and development. The functional groups of the molecule, including the amino group, the fluorine atom, and the carboxylic acid, play key roles in its interactions with biological targets.

The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, both of which can influence the activity of enzymes and proteins. For example, derivatives of this compound may act as enzyme inhibitors by binding to the active sites of specific enzymes. The fluorine atom, in particular, can enhance the binding affinity and specificity of the compound towards its molecular targets.

Future research will necessitate the use of advanced techniques like X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structures of these compounds when bound to their biological targets. These studies will provide valuable insights into the key interactions driving their biological activity and guide the design of more potent and selective molecules.

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery. frontiersin.orgnih.govnih.gov For this compound research, this integrated approach can significantly accelerate the identification and optimization of new therapeutic agents.

Computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives with their biological targets. frontiersin.org These in silico techniques allow for the rapid screening of large virtual libraries of compounds, helping to prioritize candidates for synthesis and experimental testing. scielo.org.mx Cheminformatics can be employed to analyze structure-activity relationships (SAR), identifying the molecular features that are crucial for biological activity. frontiersin.org

Experimental approaches, in turn, provide the necessary validation for computational predictions. nih.gov High-throughput screening of synthesized compounds against biological targets can confirm their activity, and detailed biophysical and structural studies can elucidate the molecular basis of their action. nih.gov This iterative cycle of computational design, experimental testing, and data analysis allows for the refinement of molecular models and the rational design of improved compounds. frontiersin.org

Future efforts will likely involve the use of more sophisticated computational tools, including machine learning and artificial intelligence, to build more accurate predictive models. nih.gov The integration of these advanced computational methods with high-throughput experimental platforms will undoubtedly streamline the drug discovery process for compounds derived from this compound.

Addressing Environmental Considerations in Synthesis and Application

As with any chemical manufacturing process, the synthesis of this compound and its derivatives raises environmental considerations that must be addressed. The development of "green" and sustainable synthetic methods is a key challenge and a significant area for future research.

This includes the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste generation, and developing catalytic processes that are more efficient and can be recycled. environmentclearance.nic.in For example, the industrial production of related compounds may involve purification steps like recrystallization or chromatography, and the choice of solvents and reagents is often influenced by cost, availability, and environmental impact.

The potential environmental fate and toxicity of this compound and its derivatives also require careful evaluation. While the compound itself is used in the synthesis of agrochemicals like herbicides, its own impact on ecosystems needs to be understood. google.com Future research should include ecotoxicological studies to assess the potential risks associated with the production and use of these compounds.

Furthermore, developing efficient methods for the recovery and recycling of solvents and reagents used in the synthesis can significantly reduce the environmental footprint of the manufacturing process. environmentclearance.nic.in

Advancements in Analytical and Characterization Techniques

The accurate analysis and characterization of this compound and its derivatives are fundamental to all aspects of its research, from synthesis to biological evaluation. Continuous advancements in analytical techniques are crucial for ensuring the purity, identity, and structural integrity of these compounds.

Standard analytical methods for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. smolecule.com X-ray crystallography has been instrumental in determining the precise three-dimensional structure of the molecule, revealing details about bond lengths, angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Future research will benefit from the application of more advanced and sensitive analytical techniques. For instance, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the separation and identification of impurities and byproducts in synthetic mixtures. acs.org Capillary electrophoresis is another powerful technique for the rapid analysis of amino acids and related compounds. acs.org

The development of novel analytical methods, including biosensors and advanced imaging techniques, could provide new ways to study the distribution and interaction of these compounds in biological systems. These advancements will be essential for gaining a more comprehensive understanding of the properties and potential applications of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。